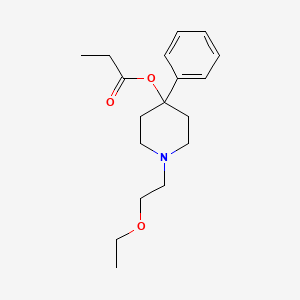
Prosidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロシドールは、化学的には1-(2-エトキシエチル)-4-フェニルピペリジン-4-イルプロピオネートとして知られており、プロディンの類似体であるオピオイド鎮痛剤です。元々はJ.F. MacFarlan and Co.によって1950年代に発見され、1990年代にロシアで、関連する薬物ペチジンの研究中にさらに開発されました 。 プロシドールは、鎮痛や鎮静など、他のオピオイドと同様の効果を生み出すことから、臨床的に使用されてきました .
2. 製法
プロシドールは、いくつかの重要な反応を含む多段階プロセスによって合成されます。
モノエタノールアミンのビニルエーテル(VEMEA)の水素化: この段階では、ニッケル-レニウム触媒上でVEMEAを水素化してエトキシエチルアミンを生成します.
メタクリル酸メチルの付加: エトキシエチルアミンにメタクリル酸メチルを2モル付加し、トルエン中でメチルナトリウムの存在下でジエステルをディックマン環化します。
フェニル化: 最終的なピペリドンをアルゴン雰囲気下でジエチルエーテル中でフェニルリチウムで処理してリチウムアルコキシドを形成し、その後加水分解してフェニルアルコールを生成します.
アシル化: フェニルピペリドールをプロピオン酸無水物とプロピオン酸塩化物の混合物でアシル化して、1-(2-エトキシエチル)-4-フェニル-4-プロピオニルオキシピペリジン塩酸塩(プロシドール)を得ます.
準備方法
Prosidol is synthesized through a multi-step process involving several key reactions:
Hydrogenation of Vinyl Ether of Monoethanolamine (VEMEA): This step involves the hydrogenation of VEMEA on nickel-rhenium catalyst to produce ethoxyethylamine.
Addition of Methyl Methacrylate: Two moles of methyl methacrylate are added to ethoxyethylamine, followed by Dickman’s cyclization of the diester in the presence of sodium methylate in toluene.
化学反応の分析
プロシドールは、以下を含むさまざまな化学反応を起こします。
酸化: プロシドールは、対応するN-オキシド誘導体を形成するように酸化できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな置換反応のためのハロゲン化剤が含まれます。 これらの反応から形成される主な生成物には、N-オキシド誘導体、デスエチル誘導体とデスプロピオニル誘導体、および置換フェニル誘導体が含まれます .
科学的研究の応用
Scientific Research Applications
1. Chemistry
- Model Compound for Opioid Receptor Studies : Prosidol serves as a model compound in the investigation of opioid receptor binding and activity. It aids researchers in understanding the interactions between opioids and their receptors, which is crucial for developing new analgesics.
2. Biology
- Mechanisms of Opioid Analgesia : In biological research, this compound is instrumental in studying the mechanisms behind opioid analgesia and tolerance. Its effects on neuronal structures have been examined, demonstrating no negative impacts on neuron structure or microcirculation in nervous tissue during acute experiments .
3. Medicine
- Clinical Pain Management : Clinically, this compound is employed for pain management, especially in oncology and surgical settings. Its efficacy in alleviating pain makes it a valuable tool in therapeutic practices.
4. Pharmaceutical Industry
- Formulation Development : this compound is included in various pharmaceutical formulations, such as tablets and injectable solutions. Its role in drug formulation is vital for creating effective pain relief medications.
Case Study 1: Neuronal Impact Assessment
A study conducted on mongrel dogs assessed the morphological and histochemical changes in nervous tissue following epidural administration of this compound. The findings indicated that there were no adverse effects on neuron structure compared to control animals, suggesting that this compound can be safely used without causing structural damage to nervous tissue .
Case Study 2: Pain Management Efficacy
In clinical settings, this compound has been evaluated for its effectiveness in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to those receiving placebo treatments. This highlights its potential as a reliable option for acute pain management in surgical patients.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Model compound for opioid receptor studies | Aids in understanding receptor interactions |
| Biology | Mechanisms of opioid analgesia | No negative impacts on neuronal structure |
| Medicine | Clinical pain management | Effective for oncology and surgical pain relief |
| Pharmaceutical | Drug formulation | Included in various formulations (tablets/injectables) |
作用機序
プロシドールは、中枢神経系のμ-オピオイド受容体に結合することで効果を発揮します。 この結合は、疼痛伝達に関与する神経伝達物質の放出を阻害し、鎮痛と鎮静をもたらします 。 分子標的はμ-オピオイド受容体であり、関与する経路は主にアデニル酸シクラーゼの阻害とイオンチャネルの調節です .
6. 類似の化合物との比較
プロシドールは、モルヒネ、ペチジン、プロディンなどの他のオピオイド鎮痛剤に似ています。 モルヒネよりも中毒性が低く、耐容性が高いと言われています 。 類似の化合物には以下が含まれます。
モルヒネ: 鎮痛効果が強く、中毒性が高い天然オピオイド。
ペチジン: 鎮痛効果が類似していますが、副作用プロファイルが異なる合成オピオイド。
プロディン: 薬理作用が類似したプロシドールの類似体.
プロシドールの独自性は、他のオピオイドと比較して、高い鎮痛作用と比較的低い中毒性と副作用のバランスのとれたプロファイルにあります .
類似化合物との比較
Prosidol is similar to other opioid analgesics such as morphine, pethidine, and prodine. it is claimed to be less addictive and more tolerable than morphine . Similar compounds include:
Morphine: A natural opioid with high analgesic potency but higher addiction potential.
Pethidine: A synthetic opioid with similar analgesic effects but different side effect profiles.
Prodine: An analogue of this compound with similar pharmacological properties.
This compound’s uniqueness lies in its balanced profile of high analgesic activity with relatively lower addiction potential and side effects compared to other opioids .
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |
InChIキー |
IOLPYQBYMPDUNK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
同義語 |
1-(2-ethoxyethyl)-4-propionyloxy-4-(phenyl)piperidine hydrochloride prosidol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















